molecular formula C12H38O2Si6 B15163260 Dodecamethylhexasilane-1,6-diol CAS No. 143584-21-8

Dodecamethylhexasilane-1,6-diol

Cat. No.: B15163260
CAS No.: 143584-21-8
M. Wt: 382.94 g/mol
InChI Key: MIBGBGODLTZLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecamethylhexasilane-1,6-diol is an organosilicon compound characterized by the presence of twelve methyl groups and two hydroxyl groups attached to a hexasilane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecamethylhexasilane-1,6-diol can be synthesized through several methods. One common approach involves the hydrosilylation of hexasilane derivatives with methyl groups, followed by the introduction of hydroxyl groups through controlled oxidation processes. The reaction conditions typically require the presence of catalysts such as platinum or rhodium complexes to facilitate the hydrosilylation reaction.

Industrial Production Methods

On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Dodecamethylhexasilane-1,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form silane derivatives with different functional groups.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include silane derivatives with various functional groups, such as silanols, siloxanes, and silanes with different alkyl or aryl groups.

Scientific Research Applications

Dodecamethylhexasilane-1,6-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of advanced materials, such as siloxane polymers and silicon-based nanomaterials.

    Biology: Employed in the study of biomolecular interactions and as a component in the development of biocompatible materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dodecamethylhexasilane-1,6-diol involves its interaction with various molecular targets through its hydroxyl and methyl groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and covalent bonds, depending on the specific application. The pathways involved may include the modulation of protein-protein interactions, stabilization of molecular structures, and enhancement of material properties.

Comparison with Similar Compounds

Similar Compounds

    Hexamethyldisilane: A simpler silane compound with six methyl groups and no hydroxyl groups.

    Octamethylcyclotetrasiloxane: A cyclic siloxane with eight methyl groups and four silicon-oxygen bonds.

    Tetramethylsilane: A small silane compound with four methyl groups and no hydroxyl groups.

Uniqueness

Dodecamethylhexasilane-1,6-diol is unique due to its combination of a hexasilane backbone with twelve methyl groups and two hydroxyl groups. This structure provides it with distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.

Properties

CAS No.

143584-21-8

Molecular Formula

C12H38O2Si6

Molecular Weight

382.94 g/mol

IUPAC Name

hydroxy-[[[[[hydroxy(dimethyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane

InChI

InChI=1S/C12H38O2Si6/c1-15(2,13)17(5,6)19(9,10)20(11,12)18(7,8)16(3,4)14/h13-14H,1-12H3

InChI Key

MIBGBGODLTZLOO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(O)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.